molecular formula C12H16FNO B1487932 1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1488704-79-5

1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Cat. No. B1487932
CAS RN: 1488704-79-5
M. Wt: 209.26 g/mol
InChI Key: ODSTWZLQSQJPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol, also known as 2-fluorodeschlorohydroxylimine, has been identified as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK) . It is a chemical compound with potential implications in various fields of research and industry.


Synthesis Analysis

The synthesis of this compound has been identified using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS) .


Molecular Structure Analysis

The molecular formula of this compound is C12H16FNO. The molecular weight is 209.26 g/mol.


Chemical Reactions Analysis

The entire fragmentation pathway of 2-fluorodeschlorohydroxylimine was theorized from the GC–MS spectrum recorded using an electron ionization (EI) source . The mechanisms and decomposition pathways of 2-fluorodeschlorohydroxylimine were elucidated .

Scientific Research Applications

Chemical Precursor Analysis

1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol has been identified as a suspected chemical precursor of 2-fluorodeschloroketamine, with its fragmentation pathway and decomposition mechanisms thoroughly studied. This compound, in protic solvents, undergoes protonation and hydrolysis leading to major decomposition products like α-hydroxyl ketone. Such detailed analysis aids in understanding the chemical behavior and potential applications of this compound in synthetic pathways (Luo et al., 2022).

Annulation Strategies

Research includes the development of annulation strategies to create cyclopentanone building blocks, demonstrating the versatility of cyclopentan-1-ol derivatives in synthetic chemistry. These strategies are critical for constructing complex molecules with high stereoselectivity, indicating potential utility in drug synthesis and material science (Penrose et al., 2015).

Schiff Base Organotin(IV) Complexes

The compound's derivatives have been explored in the synthesis of Schiff base organotin(IV) complexes, showing significant anticancer activity. These studies highlight its role in developing new therapeutic agents, where structural modifications can lead to compounds with promising biological activities (Basu Baul et al., 2009).

Synthesis of Piperidin-4-ols

Its analogs have been used in synthesizing various piperidin-4-ols, illustrating its utility in creating compounds that could serve as chemical intermediates or potential therapeutic agents. These synthetic applications underscore the compound's importance in medicinal chemistry and drug design (Reese & Thompson, 1988).

Fluorescence Quantum Yield Studies

In photophysical studies, derivatives of this compound have been analyzed for their fluorescence properties, providing insights into the influence of fluoro substitution on fluorescence quantum yields. Such research is crucial for developing fluorescent probes and materials (Druzhinin et al., 2001).

Domino Reactions

Domino reactions involving this compound and its derivatives have been explored, leading to the formation of complex heterocyclic systems. These reactions demonstrate the compound's potential as a versatile building block in organic synthesis, enabling the construction of biologically relevant structures with efficiency (Lipson et al., 2015).

Mechanism of Action

In protic solvents, the nitrogen atom in the C═N group of 2-fluorodeschlorohydroxylimine underwent a protonation reaction . Thereafter, the traces of water present in protic solvents promoted the hydrolysis of the protonated imine, and a carbon cation was obtained following the loss of methylamine .

properties

IUPAC Name

1-[(2-fluoroanilino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-5-1-2-6-11(10)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSTWZLQSQJPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.